1-Benzyl-2-methyl-1H-indole
Overview
Description
1-Benzyl-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a core structure in many drugs and natural products .
Preparation Methods
The synthesis of 1-Benzyl-2-methyl-1H-indole can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable and cost-effective processes .
Chemical Reactions Analysis
1-Benzyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-2-methyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-indole can be compared with other indole derivatives such as:
2-Methylindole: Lacks the benzyl group, leading to different chemical and biological properties.
1-Benzylindole: Lacks the methyl group at the C-2 position, affecting its reactivity and biological activity.
3-Methylindole: Substitution at the C-3 position instead of C-2, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
1-benzyl-2-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTFHCABPNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391287 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-58-5 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing derivatives like 1-benzyl-2-methyl-5-methoxyindole-3-oxyacetic acid (11) and 1-benzyl-2-methylindole-3-oxyacetic acid (17)?
A1: The synthesis of these derivatives is significant because it explores the potential for creating new anti-inflammatory agents. [] By modifying the structure of the parent indole compound, researchers aim to identify derivatives with enhanced anti-inflammatory activity, improved pharmacological properties, or reduced side effects. This approach of synthesizing and evaluating derivatives is a cornerstone of drug discovery and development.
Q2: Does the research provide information about the specific mechanism of action for these indole-3-oxyacetic acid derivatives as potential anti-inflammatory agents?
A2: No, the provided research article focuses primarily on the synthesis of these compounds and does not delve into their mechanism of action or biological evaluation. [] Further research would be needed to investigate how these derivatives interact with biological targets to exert their potential anti-inflammatory effects.
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